Carlactone

stereochemistry biosynthesis enzyme assay

Studying strigolactone biosynthesis or P450 enzyme function? Canonical SLs like GR24 bypass critical enzymatic steps, blocking analysis of MAX1/CYP722C substrate specificity. Carlactone (CL) is the essential, stereospecific (11R) precursor. - **For P450 assays:** Direct substrate for recombinant MAX1 → carlactonoic acid (CLA). - **For metabolic flux:** Quantify endogenous CL via UHPLC-MS/MS (attomolar sensitivity); 10-20x accumulation in max1 mutants. - **For inhibitor design:** Scaffold for competitive SL biosynthesis inhibitors (Os900 assays). Supplied for validated R&D use.

Molecular Formula C19H26O3
Molecular Weight 302.4 g/mol
Cat. No. B12838652
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCarlactone
Molecular FormulaC19H26O3
Molecular Weight302.4 g/mol
Structural Identifiers
SMILESCC1=C(C(CCC1)(C)C)C=CC(=COC2C=C(C(=O)O2)C)C
InChIInChI=1S/C19H26O3/c1-13(12-21-17-11-15(3)18(20)22-17)8-9-16-14(2)7-6-10-19(16,4)5/h8-9,11-12,17H,6-7,10H2,1-5H3/b9-8+,13-12-
InChIKeyOTIYLZVFQIMLQH-FRGMPSNRSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Carlactone: Central Strigolactone Precursor


Carlactone (CL) is a central biosynthetic precursor in the strigolactone (SL) pathway, a class of carotenoid-derived phytohormones that regulate shoot branching and mediate rhizosphere signaling. It is produced from β-carotene via the sequential action of three enzymes: DWARF27 (D27), carotenoid cleavage dioxygenase 7 (CCD7), and CCD8 [1]. As the last common intermediate before SL diversification, carlactone serves as the substrate for a variety of cytochrome P450 enzymes (e.g., CYP711A/MAX1 family) that generate species-specific mixtures of canonical and non-canonical SLs [2][3]. Its role is conserved across land plants, making it a critical tool for dissecting SL biosynthesis and engineering plant architecture [4].

Stereochemical-control study fit for SL biosynthesis
CYP711A/MAX1 substrate specificity research
Metabolic flux profiling in SL mutants and transgenic lines

Why Carlactone Cannot Be Substituted


Carlactone occupies a unique node in SL biosynthesis that downstream products cannot replace. As the substrate for P450 enzymes like MAX1 and CYP722C, its C-19 methyl group is the site of initial oxidation to form carlactonoic acid (CLA), the branch-point for all subsequent SL diversity [1]. Substituting carlactone with canonical SLs (e.g., 5-deoxystrigol) or synthetic analogues (e.g., GR24) bypasses these critical enzymatic steps, precluding the study of P450 substrate specificity, species-specific pathway branching, and the accumulation of biosynthetic intermediates [2]. Furthermore, the (11R)-stereoisomer of carlactone is stereospecifically recognized in vivo, whereas the (11S)-isomer is not converted to downstream SLs, demonstrating that even close stereoisomers are not functionally equivalent [3].

Downstream strigolactones

Canonical SLs may not serve as substrates for C-19 oxidation; pathway-entry context may not transfer.

(11S)-Carlactone

Stereochemical recognition differs; (11S)-CL may not support biosynthetic conversion in vivo.

Synthetic analogues (GR24)

GR24 and related analogues are not CYP711A substrates; comparative pathway context may require review.

Quantitative Differentiation of Carlactone


Stereospecific Enzymatic Conversion

Carlactone exists as two stereoisomers, (11R)-CL and (11S)-CL, but only the (11R)-isomer serves as a substrate for downstream SL biosynthesis in vivo. In rice, feeding of ¹³C-labeled (11R)-CL resulted in conversion to (-)-2'-epi-5-deoxystrigol and orobanchol, while the (11S)-isomer was not metabolized, demonstrating strict stereospecific recognition by the biosynthetic machinery [1].

Stereospecific conversion
Head-to-head
(11R)-CL → downstream SLs; (11S)-CL → no conversion
Stereochemical control required for biosynthesis
Feeding in rice dwarf10; ¹³C-labeled isomers
stereochemistry biosynthesis enzyme assay strigolactone

Comparative Hyphal Branching Activity

In a standardized hyphal branching assay with Gigaspora margarita, carlactone (CL) exhibits minimal activity (100 ng/disc), whereas its oxidized derivative carlactonoic acid (CLA) is 1000-fold more potent (100 pg/disc) and comparable to canonical strigolactones like strigol and sorgomol [1]. This functional difference underscores that carlactone itself is not the active symbiotic signal; its biological activity is conditional upon enzymatic oxidation.

Hyphal branching activity
Head-to-head
CL: 100 ng/disc; CLA: 100 pg/disc (1000× difference)
Bioactivity conditional on oxidation
Gigaspora margarita bioassay
arbuscular mycorrhizal fungi hyphal branching bioassay symbiosis

max1 Mutant Accumulation of Carlactone

In Arabidopsis, the max1 mutant, which is deficient in the CYP711A1 (MAX1) P450 enzyme, exhibits a 10- to 20-fold increase in carlactone accumulation compared to wild-type plants, concomitant with a near-complete loss of downstream SLs such as carlactonoic acid (CLA) and methyl carlactonoate (MeCLA) [1]. This metabolic blockade demonstrates that carlactone is the direct substrate for MAX1 and that its accumulation is a diagnostic marker for MAX1 dysfunction.

max1 mutant accumulation
Head-to-head
10–20× higher vs wild-type
Diagnostic marker for MAX1 dysfunction
LC-MS/MS; Arabidopsis root/shoot
genetics mutant analysis MAX1 Arabidopsis

MAX1 Substrate Specificity In Vitro

Recombinant MAX1 (CYP711A1) enzyme expressed in yeast microsomes catalyzes the sequential oxidation of carlactone at the C-19 methyl group to produce carlactonoic acid (CLA) [1]. In contrast, canonical strigolactones (e.g., 5-deoxystrigol, strigol) and synthetic analogues (e.g., GR24) are not substrates for MAX1 and do not yield CLA in this in vitro system [2].

MAX1 substrate specificity
Head-to-head
CL → CLA; 5DS, strigol, GR24 → no CLA
Mandatory substrate for CYP711A assays
Recombinant MAX1 in yeast microsomes
enzyme kinetics P450 MAX1 in vitro assay

UHPLC-MS/MS Quantification of Carlactone

A validated UHPLC-MS/MS method enables simultaneous quantification of carlactone, carlactonoic acid, and five canonical SLs with attomolar detection limits [1]. The method distinguishes carlactone from its oxidized derivatives based on retention time and MRM transitions (e.g., carlactone: m/z 303→97; CLA: m/z 331→113), providing a critical analytical tool for studies requiring precise quantification of this central precursor relative to downstream metabolites [1].

LC-MS/MS quantification
Method context
Attomolar LOD; MRM 303→97
Supports metabolic flux studies
Validated for plant tissues/exudates
analytical chemistry LC-MS/MS quantification strigolactone profiling

Species-Specific Pathway Branching

Feeding experiments across multiple plant species (rice, sorghum, cotton, moonseed, sunflower, cowpea) revealed that the conversion of carlactone to carlactonoic acid (CLA) is a universal reaction, whereas subsequent conversion of CLA to canonical SLs is highly species-dependent [1]. For instance, sorghum converts CLA to 5-deoxystrigol and sorgomol, while moonseed converts CLA directly to strigol without a 5-deoxystrigol intermediate [1].

Species-specific branching
Class-level
CLA conversion universal (7/7 species)
Universal entry point for SL diversification
Feeding studies in rice, sorghum, cotton, etc.
comparative biochemistry species specificity metabolic pathway strigolactone diversity

Carlactone Research & Industrial Applications


MAX1 and CYP722C Enzyme Characterization

Carlactone is the essential substrate for in vitro enzyme assays of MAX1 (CYP711A) and CYP722C family P450s, which catalyze the first committed steps in SL diversification. As demonstrated in yeast microsome assays, recombinant MAX1 converts carlactone to carlactonoic acid (CLA) through consecutive C-19 oxidations, whereas downstream SLs are not substrates for these enzymes [1]. This application is critical for functional annotation of uncharacterized P450 homologs and for engineering SL profiles in crops [2].

Metabolic Flux Analysis and Mutant Phenotyping

Quantification of endogenous carlactone using validated UHPLC-MS/MS methods (attomolar sensitivity) enables precise metabolic flux analysis in SL mutants and transgenic lines. The 10- to 20-fold accumulation of carlactone in max1 mutants serves as a diagnostic marker for disrupted SL biosynthesis [3]. This application is essential for dissecting pathway regulation, identifying rate-limiting steps, and validating gene function in planta [4].

Species-Specific SL Pathway Studies

Carlactone feeding experiments across diverse plant species reveal universal conversion to CLA, followed by species-specific production of canonical and non-canonical SLs [5]. This application is valuable for evolutionary biology research, for identifying novel SL biosynthetic enzymes, and for understanding how different SL profiles contribute to host-parasite and host-symbiont interactions [5].

SL Biosynthesis Inhibitor Design

Carlactone serves as the chemical scaffold for designing competitive inhibitors of SL biosynthesis. Recent work synthesized 10 carlactone derivatives and evaluated their effects on Os900 (a rice MAX1 homolog) in vitro, identifying compounds that reduce 4-deoxyorobanchol levels in rice root exudates [6]. This application holds promise for agricultural interventions targeting Striga germination without compromising mycorrhizal symbiosis [6].

Application
Selection Property
Validation Focus
CYP711A/MAX1 enzyme characterization
Enzyme substrate specificity
In vitro oxidation to carlactonoic acid (CLA)
Metabolic flux profiling
Endogenous carlactone quantification
LC-MS/MS method validation
Comparative SL biosynthesis
Universal precursor conversion
Species-specific SL profiling
Inhibitor candidate screening
Competitive scaffold design
Os900 inhibition and SL output monitoring

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


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